
5-Methoxy-2-(5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-2-(5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)phenol, also known as MRS2500, is a selective antagonist of the P2Y1 receptor for ADP. This compound has been widely used in scientific research due to its ability to selectively block the P2Y1 receptor without affecting other ADP receptors.
Mécanisme D'action
5-Methoxy-2-(5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)phenol selectively blocks the P2Y1 receptor for ADP without affecting other ADP receptors. The P2Y1 receptor is a G protein-coupled receptor that is activated by ADP and plays a critical role in platelet aggregation, thrombosis, and vascular diseases. 5-Methoxy-2-(5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)phenol binds to the P2Y1 receptor and prevents the binding of ADP, thereby inhibiting the downstream signaling pathways that lead to platelet aggregation and thrombosis.
Biochemical and Physiological Effects:
5-Methoxy-2-(5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)phenol has been shown to inhibit platelet aggregation and thrombosis in vitro and in vivo. In addition, 5-Methoxy-2-(5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)phenol has been shown to regulate bone formation and resorption, as well as insulin secretion and glucose metabolism. 5-Methoxy-2-(5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)phenol has also been shown to have anti-inflammatory effects in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-Methoxy-2-(5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)phenol in lab experiments include its high selectivity for the P2Y1 receptor, its ability to block the receptor without affecting other ADP receptors, and its availability as a pure compound. The limitations of using 5-Methoxy-2-(5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)phenol in lab experiments include its relatively high cost and the need for specialized equipment and expertise to perform the experiments.
Orientations Futures
For the use of 5-Methoxy-2-(5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)phenol in scientific research include further investigation of its role in platelet aggregation, thrombosis, and vascular diseases, as well as its potential use as a therapeutic agent for these conditions. In addition, 5-Methoxy-2-(5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)phenol may have potential applications in the treatment of bone disorders, such as osteoporosis, and in the regulation of insulin secretion and glucose metabolism. Further studies are also needed to investigate the potential side effects and toxicity of 5-Methoxy-2-(5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)phenol in humans.
Méthodes De Synthèse
The synthesis of 5-Methoxy-2-(5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)phenol involves the reaction of 5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-amine with 5-bromo-2-hydroxybenzoic acid in the presence of N,N-dimethylformamide (DMF) and triethylamine. The reaction yields 5-Methoxy-2-(5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)phenol as a white solid with a purity of over 99%.
Applications De Recherche Scientifique
5-Methoxy-2-(5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)phenol has been widely used in scientific research as a selective antagonist of the P2Y1 receptor for ADP. This compound has been used to study the role of the P2Y1 receptor in platelet aggregation, thrombosis, and vascular diseases. 5-Methoxy-2-(5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)phenol has also been used to investigate the role of the P2Y1 receptor in bone formation and resorption, as well as in the regulation of insulin secretion and glucose metabolism.
Propriétés
IUPAC Name |
5-methoxy-2-[5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3/c1-26-12-5-3-11(4-6-12)16-17(23-10-24-18(16)19(20,21)22)14-8-7-13(27-2)9-15(14)25/h3-10,25H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNIJVGGDKGXQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=CN=C2C(F)(F)F)C3=C(C=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-[5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

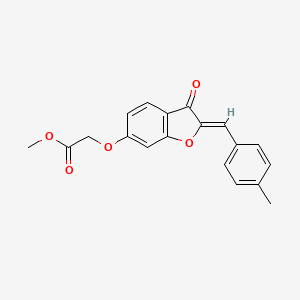
![1-[3-(5-Chloropyridin-2-yl)oxypiperidin-1-yl]prop-2-en-1-one](/img/structure/B2883644.png)
![2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2883648.png)

![2,4-dichloro-5-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2883651.png)
![3-{N'-[(2-chloropyridin-3-yl)sulfonyl]hydrazinecarbonyl}-N-(2,4-dimethylphenyl)benzene-1-sulfonamide](/img/structure/B2883654.png)
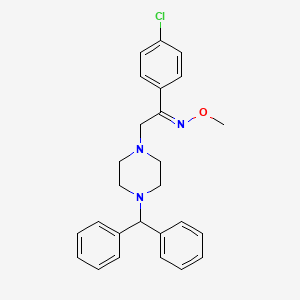
![2-(1H-pyrrole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2883656.png)
![(3-(1H-tetrazol-1-yl)phenyl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone](/img/structure/B2883657.png)
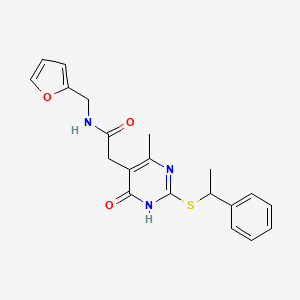
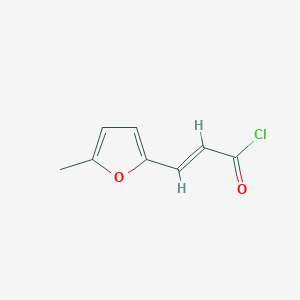

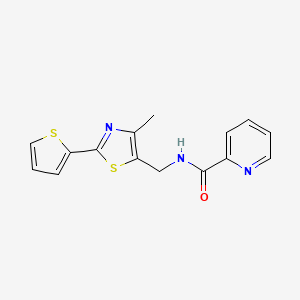
![4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2883664.png)